

Physicochemical and Synthetic Profiling of 1-Chloro-3-methoxyisoquinoline: A Comprehensive Guide

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Compound of Interest

Compound Name:	1-Chloro-3-methoxyisoquinoline
CAS No.:	16535-95-8
Cat. No.:	B3108417

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Executive Summary

For medicinal chemists and drug development professionals designing novel heterocyclic scaffolds, **1-Chloro-3-methoxyisoquinoline** (CAS: 16535-95-8) serves as a highly versatile intermediate. A critical baseline for assay design, formulation, and reagent handling is understanding its physical state under standard laboratory conditions. Empirical data and supplier specifications confirm that **1-Chloro-3-methoxyisoquinoline** is a solid at room temperature[1].

This technical whitepaper explores the molecular causality behind its solid state, details its regioselective reactivity, and provides a self-validating, step-by-step experimental workflow for its functionalization in drug discovery applications.

Physicochemical Profiling and Molecular Causality

Understanding the physical state of a starting material is paramount. It dictates stoichiometric weighing accuracy, solvent selection for complete dissolution, and the thermodynamic

parameters of the reaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of **1-Chloro-3-methoxyisoquinoline**

Property	Value
CAS Number	16535-95-8
Molecular Formula	C ₁₀ H ₈ ClNO
Molecular Weight	193.63 g/mol
Physical State (at 25°C)	Solid[1]
Typical Purity Standard	95% – 97%[2]
Storage Conditions	Inert atmosphere, Room Temperature or 2-8°C[3][4]

Causality of the Solid State

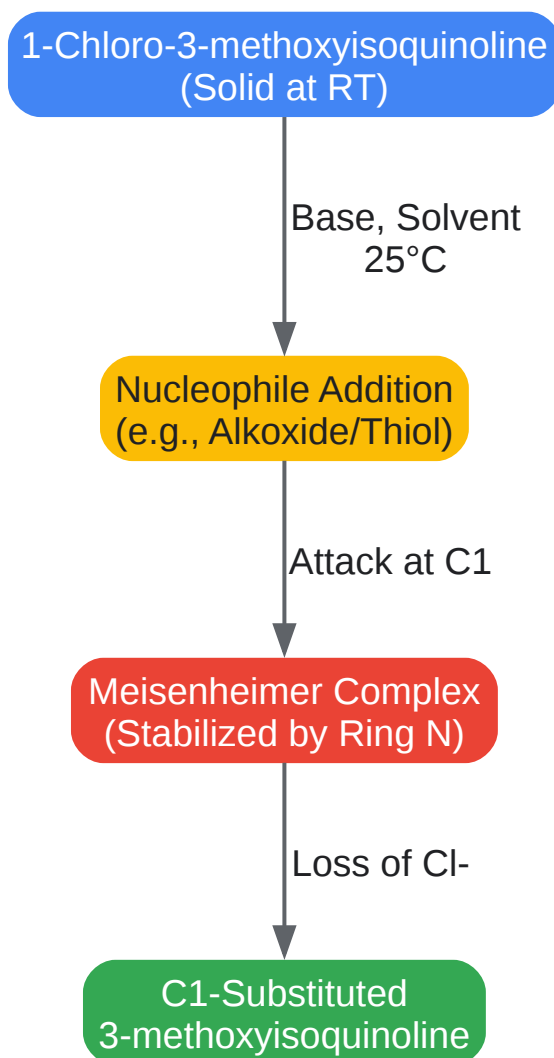
The physical state of a compound at room temperature is a direct manifestation of its intermolecular forces. **1-Chloro-3-methoxyisoquinoline** exists as a solid due to three primary molecular factors:

- **Stacking:** The planar, fused bicyclic aromatic system (isoquinoline) allows for highly ordered, efficient face-to-face and edge-to-face stacking interactions within the crystal lattice.
- **Dipole-Dipole Interactions:** The highly electronegative chlorine atom at the C1 position and the methoxy oxygen at the C3 position establish strong, permanent molecular dipoles. These dipoles align in the solid state, creating strong intermolecular attractions.
- **Crystal Lattice Energy:** The combination of London dispersion forces across the aromatic rings and localized dipole interactions requires significant thermal energy to disrupt, thereby elevating the melting point well above standard ambient temperature (25°C).

Regioselective Reactivity: The C1 Electrophilic Center

The strategic placement of substituents on the isoquinoline scaffold dictates its behavior in cross-coupling and nucleophilic substitution reactions[5].

- **The C1-Chlorine (The Electrophile):** The nitrogen atom in the isoquinoline ring is highly electronegative and withdraws electron density from the adjacent C1 carbon. This makes the C1 position highly electrophilic, rendering the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution ().
- **The C3-Methoxy (The Modulator):** The methoxy group introduces localized electron donation via resonance. While this modulates the overall electronic structure of the ring, it leaves the C1 position selectively primed for nucleophilic attack, allowing for regioselective functionalization[5].



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Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

Validated Experimental Workflow: C1-Thioetherification

To demonstrate the practical application of this solid reagent, we detail a self-validating protocol for the nucleophilic displacement of the C1-chlorine using allyl mercaptan. This specific transformation is frequently utilized in the synthesis of complex aza-tetracyclic compounds and viral inhibitors[6].

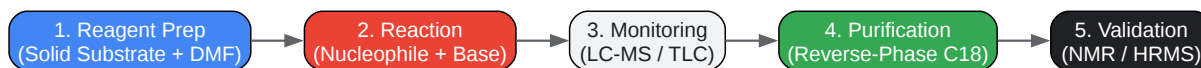
Causality of Experimental Choices

- Solvent Selection (DMF): Because **1-Chloro-3-methoxyisoquinoline** is a solid, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is required. DMF fully solubilizes the crystal lattice and solvates the nucleophile without hydrogen-bonding interference, which would otherwise dampen nucleophilicity.
- Base Selection (): A mild, insoluble inorganic base is chosen to deprotonate the mercaptan, generating a highly reactive thiolate anion. As the reaction progresses, the base scavenges the resulting HCl byproduct, driving the equilibrium forward.

Step-by-Step Protocol

- Reagent Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 200 mg (1.03 mmol) of solid **1-Chloro-3-methoxyisoquinoline** in 3 mL of anhydrous DMF[6]. Agitate until the solid is completely dissolved.
- Base Addition: Add 285 mg (2.07 mmol, ~2.0 equiv) of solid Potassium Carbonate (). Stir the heterogeneous mixture vigorously.
- Nucleophile Introduction: Dropwise, add 0.39 mL (4.85 mmol, ~4.7 equiv) of allyl mercaptan[6].
- Reaction Incubation: Stir the resulting solution at 25°C (room temperature) overnight.
- In-Process Control (IPC) & Self-Validation: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The system validates its own progression when the starting material mass (~194) is entirely depleted, and the product mass dominates the chromatogram.
- Purification: Filter the crude mixture to remove inorganic salts. Purify the residue via reverse-phase flash chromatography using a pre-packed C18 column. Utilize a gradient of 0–100% Acetonitrile () in water containing 0.05% Trifluoroacetic acid (TFA)[6].
- Final Validation: Lyophilize the product fractions and confirm structural integrity via

-NMR (noting the disappearance of the thiol proton and the shift of the C1-adjacent aromatic protons).



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Caption: Step-by-step self-validating workflow for the functionalization of the isoquinoline derivative.

Handling and Safety Parameters

As a crystalline solid, **1-Chloro-3-methoxyisoquinoline** poses specific handling considerations that differ from liquid reagents:

- Weighing: Must be performed in a ventilated balance enclosure to prevent the inhalation of fine, acutely toxic particulates (Hazard statements H301, H302)[3][4].
- Storage: Store in a tightly sealed container under an inert atmosphere. While stable at room temperature, storing at 2-8°C is recommended by some suppliers to prevent long-term moisture-induced hydrolysis of the reactive C1-chloro bond[3][4].

References

- Google Patents. "US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof". Google Patents Database.

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Sources

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- [4. 24649-22-7|3-Chloro-1-methoxyisoquinoline|BLD Pharm \[bldpharm.com\]](#)
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